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Introduction
(1R,2R)-(-)-1,2-Diphenylethylenediamine (DPEN) and its derivatives are a cornerstone of

modern asymmetric catalysis, enabling the synthesis of chiral molecules with high

enantioselectivity. These C₂-symmetric chiral diamines serve as privileged ligands in a variety

of metal-catalyzed reactions, most notably in the asymmetric transfer hydrogenation (ATH) of

prochiral ketones and imines. The resulting chiral alcohols and amines are crucial building

blocks in the pharmaceutical, agrochemical, and fine chemical industries.

This document provides detailed application notes and experimental protocols for the use of

DPEN derivatives, particularly N-tosylated DPEN (TsDPEN), in enantioselective synthesis. The

focus is on ruthenium-catalyzed asymmetric transfer hydrogenation, a robust and widely used

method for the stereoselective reduction of C=O and C=N bonds.

Catalytic System Overview
The most common catalytic system involves a ruthenium(II) precursor, a chiral TsDPEN ligand,

and a hydrogen source. The active catalyst is often formed in situ by reacting a ruthenium

dimer, such as [RuCl₂(η⁶-arene)]₂, with the corresponding (1R,2R)- or (1S,2S)-TsDPEN. The

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1144217?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


arene ligand, commonly p-cymene or mesitylene, plays a role in the catalyst's stability and

activity.

The choice of the DPEN derivative enantiomer dictates the stereochemistry of the product. For

instance, in the reduction of acetophenone, a catalyst prepared with (1R,2R)-TsDPEN typically

yields (R)-1-phenylethanol, while the (1S,2S)-TsDPEN ligand produces the (S)-enantiomer.

The hydrogen source is a critical component of the reaction. A mixture of formic acid and

triethylamine (HCOOH/Et₃N) in a 5:2 molar ratio is a widely used and highly effective hydrogen

donor system.[1] Alternatively, isopropanol in the presence of a base like potassium hydroxide

(KOH) or aqueous sodium formate (HCO₂Na) can also be employed, offering a greener

alternative.[2][3]

Catalytic Cycle for Asymmetric Transfer
Hydrogenation
The mechanism of asymmetric transfer hydrogenation with Ru-TsDPEN catalysts is believed to

proceed through a concerted outer-sphere mechanism. The key steps involve the formation of

a ruthenium hydride species, which then transfers a hydride to the carbonyl or imine substrate

through a six-membered transition state.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubs.acs.org/doi/10.1021/jo050032a
https://pubs.acs.org/doi/10.1021/acs.joc.5b00990
https://www.merckmillipore.com/CV/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/asymmetric-transfer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalytic Cycle

Reactants & Products

[Ru(II)(TsDPEN)(arene)] [Ru(II)-H(TsDPEN)(arene)]

 H⁻ source
(e.g., HCOO⁻) Six-membered

Transition State

 + Substrate
(Ketone/Imine)

Byproduct
(e.g., CO₂, Et₃NH⁺)

[Ru(II)(TsDPEN)(arene)]-Product Hydride Transfer

 - Product
(Chiral Alcohol/Amine)

Chiral Alcohol/Amine

Prochiral Ketone/Imine

Hydrogen Source
(e.g., HCOOH/Et₃N)

Click to download full resolution via product page

Caption: Catalytic cycle for Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.

Data Presentation
The following tables summarize the performance of various DPEN derivative-based catalysts in

the asymmetric transfer hydrogenation of a range of ketone substrates.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
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Entry
Substr
ate

Cataly
st
(Enanti
omer)

H-
Source

S/C
Ratio

Time
(h)

Yield
(%)

ee (%) Ref

1
Acetop

henone

RuCl--

INVALI

D-LINK-

-

HCOO

H/Et₃N
100:1 24 >95 96 (S) [1]

2

2-

Methox

yacetop

henone

RuCl--

INVALI

D-LINK-

-

HCOO

H/Et₃N
100:1 1 98 99 (R) [2]

3

3-

Methox

yacetop

henone

RuCl--

INVALI

D-LINK-

-

HCOO

H/Et₃N
100:1 1 99 98 (R) [2]

4

4-

Methox

yacetop

henone

RuCl--

INVALI

D-LINK-

-

HCOO

H/Et₃N
100:1 1 99 97 (R) [2]

5

4-

Aminoa

cetophe

none

RuCl--

INVALI

D-LINK-

-

HCO₂N

a (aq)
100:1 1 99 96 (R) [2]

6

2-

Aminoa

cetophe

none

RuCl--

INVALI

D-LINK-

-

HCO₂N

a (aq)
100:1 1 99 95 (R) [2]

Table 2: Asymmetric Transfer Hydrogenation of Other Ketones
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Entry
Substr
ate

Cataly
st
(Enanti
omer)

H-
Source

S/C
Ratio

Time
(h)

Yield
(%)

ee (%) Ref

1
Propiop

henone

RuCl--

INVALI

D-LINK-

-

HCOO

H/Et₃N
100:1 24 >95 98 (S) [1]

2

Benzoin

(racemi

c)

RuCl--

INVALI

D-LINK-

-

HCOO

H/Et₃N
2500:1 48 97

>99

(R,R)
[4]

3

1-

Tetralon

e

RuCl--

INVALI

D-LINK-

-

HCOO

H/Et₃N
100:1 24 >95 99 (S) [1]

4

α-

Bromoa

cetophe

none

Ru-

Tethere

d (R,R)-

TsDPE

N

DMAB 100:1 12 92 99 (R) [5]

Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for setting up an asymmetric transfer

hydrogenation reaction.
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Caption: General workflow for asymmetric transfer hydrogenation.
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Protocol 1: Asymmetric Transfer Hydrogenation of
Acetophenone using HCOOH/Et₃N
This protocol is adapted from the work of Noyori and others and is a standard procedure for the

reduction of aromatic ketones.[4]

Materials:

[RuCl₂(p-cymene)]₂

(1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((1S,2S)-TsDPEN)

Acetophenone

Formic acid (HCOOH)

Triethylamine (Et₃N)

Anhydrous N,N-Dimethylformamide (DMF)

Deionized water

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Catalyst Preparation (in situ): In a dry Schlenk tube under an inert atmosphere (e.g., argon

or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (1S,2S)-TsDPEN (7.3

mg, 0.02 mmol) in anhydrous DMF (1 mL). Stir the mixture at room temperature for 20

minutes.

Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and

triethylamine by slowly adding formic acid (0.95 mL) to triethylamine (2.8 mL) at 0 °C.

Reaction Execution: To the flask containing the HCOOH/Et₃N mixture, add acetophenone

(1.20 g, 10 mmol) and the pre-formed catalyst solution.
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Reaction Monitoring: Stir the reaction mixture at 40 °C and monitor the progress by thin-layer

chromatography (TLC) or gas chromatography (GC). The reaction is typically complete

within 24-48 hours.

Work-up: Upon completion, cool the reaction mixture to 0 °C and add deionized water (20

mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous

MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by

flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-1-

phenylethanol.

Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance

Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 2: Asymmetric Transfer Hydrogenation of 4-
Aminoacetophenone in Aqueous Media
This protocol provides a greener alternative using water as the solvent and sodium formate as

the hydrogen source.[2]

Materials:

RuCl--INVALID-LINK-- (or prepare in situ as in Protocol 1)

4-Aminoacetophenone

Sodium formate (HCO₂Na)

Deionized water

Methanol (optional, for solubility)

Ethyl acetate

Procedure:
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Reaction Setup: In a reaction vessel, place RuCl--INVALID-LINK-- (6.4 mg, 0.01 mmol), 4-

aminoacetophenone (135 mg, 1.0 mmol), and sodium formate (340 mg, 5.0 mmol).

Solvent Addition: Add deionized water (2 mL). If the substrate has poor water solubility, a

mixture of water and methanol (e.g., 1:1 v/v) can be used.

Reaction Execution: Stir the mixture vigorously at 60 °C.

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically

complete within 1-6 hours.

Work-up: After completion, cool the reaction to room temperature and extract the mixture

with ethyl acetate (3 x 10 mL).

Purification and Analysis: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter,

and concentrate. Purify the product by column chromatography if necessary. Determine the

yield and enantiomeric excess as described in Protocol 1.

Conclusion
DPEN derivatives, particularly in the form of Ru-TsDPEN complexes, are highly effective

catalysts for the enantioselective synthesis of chiral alcohols and amines via asymmetric

transfer hydrogenation. The protocols provided herein offer robust and reproducible methods

for achieving high yields and excellent enantioselectivities for a variety of substrates. The

flexibility in the choice of hydrogen source and solvent system, including aqueous conditions,

enhances the applicability and environmental friendliness of this powerful synthetic tool.

Researchers are encouraged to optimize reaction conditions for their specific substrates to

achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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